3-(2-Bromophenyl)cyclobutanol
Description
Properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZNDMQUJSKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
- Starting Material Preparation : A pyrrolidine derivative substituted with a 2-bromophenyl group is synthesized via nucleophilic aromatic substitution or cross-coupling.
- Iodonitrene Generation : Treatment with iodine (I₂) and ammonium hydroxide (NH₄OH) under anhydrous conditions generates iodonitrene in situ.
- 1,1-Diazene Formation : The pyrrolidine reacts with iodonitrene to form a 1,1-diazene intermediate, which undergoes stereospecific C–N bond cleavage.
- Cyclobutane Formation : The resulting 1,4-biradical undergoes rapid C–C bond formation, yielding the cyclobutane ring. Hydrolysis of intermediate species introduces the hydroxyl group, completing the synthesis.
Critical Parameters :
- Temperature: Reactions proceed optimally at –20°C to 0°C to minimize biradical fragmentation.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances intermediate stability.
- Catalyst: No external catalyst is required, but rigorous exclusion of oxygen is essential.
Yield : Reported cyclobutane yields from analogous pyrrolidine systems range from 45% to 68%, with enantiomeric excess (ee) exceeding 90% for stereocontracted products.
The Suzuki–Miyaura coupling, adapted from methods in, enables the introduction of the 2-bromophenyl group to a preformed cyclobutanol scaffold. This two-step strategy separates ring formation from aryl functionalization, enhancing modularity.
Synthetic Protocol
- Cyclobutanol Boronic Ester Synthesis :
- Cross-Coupling with 2-Bromoiodobenzene :
Reaction Conditions :
- Temperature: 60–80°C in THF or dioxane.
- Base: Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to stabilize intermediates.
- Catalyst Loading: 1–5 mol% Pd₂(dba)₃ with 2–10 mol% phosphine ligand.
Yield : Cross-coupled products achieve yields of 70–85%, with purification via silica gel chromatography.
Functional Group Interconversion Strategies
Oxidation of 3-(2-Bromophenyl)cyclobutanone
Cyclobutanones serve as precursors to cyclobutanols via ketone reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol reduces the ketone to the secondary alcohol.
Optimization :
Hydrolysis of 3-(2-Bromophenyl)cyclobutyl Esters
Esters such as 3-(2-Bromophenyl)cyclobutyl acetate undergo basic hydrolysis (e.g., NaOH in H₂O/THF) to yield the alcohol.
Conditions :
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pyrrolidine Contraction | Substituted pyrrolidines | I₂, NH₄OH | 45–68 | Moderate | Stereoselectivity; minimal byproducts | Requires specialized precursors |
| Suzuki–Miyaura Coupling | Cyclobutanol boronic ester | Pd₂(dba)₃, P(o-tolyl)₃ | 70–85 | High | Modular; tolerates diverse aryl groups | Boronic ester synthesis adds steps |
| Ketone Reduction | 3-(2-Bromophenyl)cyclobutanone | NaBH₄, LiAlH₄ | 80–95 | High | High yield; simple conditions | Requires preformed ketone |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of cyclobutanol derivatives.
Substitution: Generation of various substituted phenylcyclobutanol derivatives.
Scientific Research Applications
3-(2-Bromophenyl)cyclobutanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
3-(2-Bromophenyl)cyclobutanol is compared with other similar compounds, such as 3-(3-Bromophenyl)cyclobutanol and 3-(4-Bromophenyl)cyclobutanol. These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their chemical reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(2-Bromophenyl)cyclobutanol with structurally related cyclobutanol and cyclobutanamine derivatives:
Stereochemical Considerations
- Cis vs. Trans Isomerism: For 3-(4-bromophenyl)cyclobutanol, the cis isomer (hydroxyl and para-bromophenyl on the same face) exhibits distinct solubility and melting points compared to the trans isomer. However, stereochemical data for 3-(2-bromophenyl)cyclobutanol remains unspecified in the literature .
- Synthesis Challenges: The ortho-bromophenyl group in 3-(2-Bromophenyl)cyclobutanol introduces steric constraints, complicating synthetic routes compared to para-substituted analogs .
Research Findings and Data
Physical Properties
Biological Activity
3-(2-Bromophenyl)cyclobutanol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 227.10 g/mol
- Structure : The compound features a cyclobutane ring substituted with a 2-bromophenyl group and a hydroxyl group, which contributes to its unique reactivity and biological interactions.
The biological activity of 3-(2-Bromophenyl)cyclobutanol is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom enhances its electronic properties, allowing it to modulate enzyme activities through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
- π-π Interactions : The aromatic bromophenyl moiety can engage in π-π stacking interactions, influencing the binding affinity to various biological targets.
Antinociceptive and Anti-inflammatory Effects
Research indicates that compounds structurally similar to 3-(2-Bromophenyl)cyclobutanol exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties in rodent models. For instance, studies have shown that certain analogs can inhibit fatty acid-binding proteins (FABPs), which are involved in pain signaling pathways .
- Case Study : A study investigating the SAR (structure-activity relationship) of related compounds found that specific substitutions on the cyclobutane ring could enhance binding affinity to FABP5, leading to improved anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the structure of cyclobutanol derivatives can significantly impact their biological activity. For example:
| Compound | Ki Value (μM) | Biological Activity |
|---|---|---|
| 3-(2-Bromophenyl)cyclobutanol | TBD | Antinociceptive |
| 3-(4-Bromophenyl)cyclobutanol | 0.81 | Anti-inflammatory |
| 3-(4-Chlorophenyl)cyclobutanol | TBD | Potentially similar |
These findings suggest that the presence of halogen atoms (like bromine or chlorine) can modulate the compound's pharmacological profile by altering its binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
